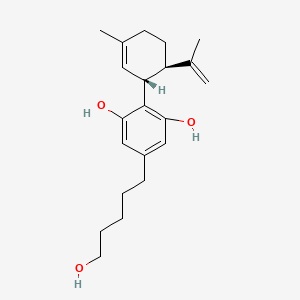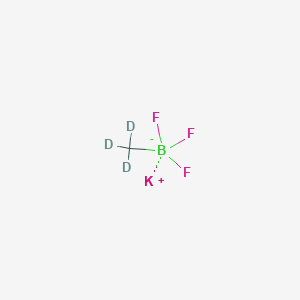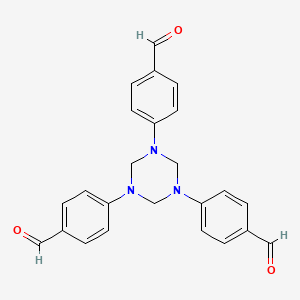![molecular formula C₁₉H₂₄FNOSi B1145175 N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine CAS No. 179411-51-9](/img/new.no-structure.jpg)
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is a synthetic organic compound with the molecular formula C19H24FNOSi. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to cholesterol absorption inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-hydroxybenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Schiff Base: The protected aldehyde is then reacted with 4-fluoroaniline to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the sensitive silyl ether group.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Silanols and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In the field of biology and medicine, N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is used in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hypercholesterolemia and related cardiovascular diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of compounds synthesized from N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine involves inhibition of cholesterol absorption in the intestines. This is achieved by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a key role in the uptake of cholesterol.
Comparación Con Compuestos Similares
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor.
(3S,4S,3’S)-Ezetimbe: An epimer of Ezetimibe.
Other Schiff Bases: Compounds with similar imine functionalities.
Uniqueness
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is unique due to its specific structural features, such as the silyl ether group and the fluorine atom, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
179411-51-9 |
|---|---|
Fórmula molecular |
C₁₉H₂₄FNOSi |
Peso molecular |
329.48 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)


